molecular formula C12H24N2O2 B1446121 tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate CAS No. 1630815-53-0

tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate

Cat. No. B1446121
M. Wt: 228.33 g/mol
InChI Key: ZYKIXJFPSFUIRP-GFCCVEGCSA-N
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Description

Tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate (TBEPC) is an organic compound that has been used in various scientific applications such as synthesis, drug development, and biochemical research. The compound is a derivative of pyrrolidine and is composed of a tert-butyl group, an amino group, and a carboxyl group. TBEPC is an important building block for the synthesis of various compounds, and it has been found to have a wide range of biochemical and physiological effects when used in experimental studies.

Scientific Research Applications

  • Synthesis of N-heterocycles via sulfinimines

    • Application : Chiral sulfinamides, such as tert-butanesulfinamide, are used in the stereoselective synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
    • Method : The synthesis involves the use of enantiopure tert-butanesulfinamide in the formation of sulfinimines .
    • Results : This method has been used extensively over the last two decades, and it has become a gold standard in the field .
  • Direct and sustainable synthesis of tertiary butyl esters

    • Application : Tertiary butyl esters, such as the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds .
    • Method : The introduction of the tert-butoxycarbonyl group into organic compounds is achieved using flow microreactor systems .
    • Results : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
  • Chemistry and Biology of the tert-Butyl Group

    • Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . It has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
    • Method : The use of this simple hydrocarbon moiety in chemical transformations .
    • Results : The tert-butyl group has possible application in biocatalytic processes .
  • Asymmetric N-Heterocycle Synthesis via Sulfinimines

    • Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades . It is used in the asymmetric synthesis of N-heterocycles via sulfinimines .
    • Method : The synthesis involves the use of enantiopure tert-butanesulfinamide .
    • Results : This method has been used extensively over the last two decades, and it has become a gold standard in the field .

properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-12(9-13)7-6-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKIXJFPSFUIRP-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CCCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Reactant of Route 3
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Reactant of Route 4
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Reactant of Route 5
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (2R)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate

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